2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid
Description
2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is a fluorinated benzofuran derivative characterized by a dihydrobenzofuran core with a fluorine atom at the 6th position and an acetic acid moiety at the 3rd position (Fig. 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzofuran derivatives, including antimicrobial, antitumor, and anti-inflammatory activities .
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-(6-fluoro-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6H,3,5H2,(H,12,13) |
InChI Key |
LBSQNKLJOUDFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through carboxylation reactions, often using carbon dioxide as the carbon source.
Industrial Production Methods
Industrial production of 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Key Structural Features :
- Dihydrobenzofuran core : A partially saturated furan ring improves metabolic stability compared to fully aromatic analogues.
- Fluorine at C6 : Enhances lipophilicity and may improve blood-brain barrier penetration.
- Acetic acid group : Provides a carboxylic acid functional group for salt formation or hydrogen bonding interactions.
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table summarizes key structural analogues and their substituent effects:
Substituent Impact Analysis :
- Fluoro vs. Hydroxy : Fluorine’s electronegativity increases the acetic acid group’s acidity (pKa ~3.5–4.0) compared to the hydroxy analogue (pKa ~4.5–5.0), affecting ionization and binding to biological targets .
- Methoxy Group : Introduces steric hindrance and reduces solubility in aqueous media, which may limit bioavailability .
- Methylsulfanyl : Enhances lipophilicity and may confer unique binding modes in enzyme inhibition .
Physicochemical Properties
| Property | 6-Fluoro Derivative | 6-Hydroxy Derivative | 6-Methoxy Derivative |
|---|---|---|---|
| Molecular Weight | ~210.18 (C₁₀H₉FO₄) | 194.18 (C₁₀H₁₀O₄) | 206.19 (C₁₁H₁₀O₄) |
| Melting Point | Not reported | 137–139°C (R-enantiomer) | Not reported |
| Solubility | Moderate in polar solvents | High in polar solvents | Low in water |
| Stability | Enhanced metabolic stability | Prone to oxidation | Stable under acidic conditions |
Notes:
Biological Activity
2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is a fluorinated benzofuran derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a fluorine atom at the 6-position and an acetic acid moiety, enhances its lipophilicity and may influence its interactions with biological targets, making it a candidate for various therapeutic applications.
- Chemical Formula : C₁₀H₉FO₃
- Molecular Weight : 196.18 g/mol
- CAS Number : 1550937-08-0
- Structural Features : The compound features a benzofuran moiety with a fluorine substitution, which is known to modify the pharmacological profile of similar compounds.
Biological Activity Overview
Research indicates that 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid exhibits several biological activities, including:
- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. Its structural similarity to other known anti-inflammatory compounds suggests potential mechanisms of action through inhibition of pro-inflammatory cytokines.
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interacting with specific viral enzymes or receptors. The fluorine substitution is hypothesized to enhance binding affinity to these biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer progression. This activity could be attributed to its ability to modulate pathways related to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits cytokine production and reduces inflammation in animal models. | |
| Antiviral | Shows potential antiviral effects against specific viruses in vitro. | |
| Enzyme Inhibition | Inhibits enzymes linked to cancer progression; further studies needed. |
Case Study: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when administered at varying doses compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.
Case Study: Antiviral Potential
In vitro studies assessed the antiviral activity of the compound against influenza virus strains. Results showed that treatment with 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid led to a decrease in viral titers, indicating its potential as an antiviral agent. Further mechanistic studies are required to elucidate the specific interactions involved.
The exact mechanism through which 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid exerts its biological effects remains under investigation. However, it is believed that the fluorinated structure enhances its ability to interact with biological macromolecules, such as proteins and nucleic acids, thereby influencing various signaling pathways associated with inflammation and viral replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
